molecular formula C14H10Cl2N2O3S B2881668 (E)-({2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine CAS No. 383147-58-8

(E)-({2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine

Cat. No. B2881668
CAS RN: 383147-58-8
M. Wt: 357.21
InChI Key: DOQLDZCAHXRBIR-CAOOACKPSA-N
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Description

“(E)-({2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine” is a chemical compound with the CAS Number: 383147-58-8 . It has a molecular weight of 357.22 and its IUPAC name is 2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrobenzaldehyde O-methyloxime .


Molecular Structure Analysis

The molecular structure of this compound involves two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . The presence of the nitro group and the dichlorophenyl group likely contribute to the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

The compound is a solid substance with a molecular weight of 357.22 . It has a complex structure with multiple functional groups, including a nitro group, a dichlorophenyl group, and a methoxy group .

Scientific Research Applications

Chemical Synthesis and Reactivity

A study by Gorvin and Whalley (1979) discusses the displacement reactions involving methoxy-anions and primary aromatic amines with nitro-group-activated compounds, which are relevant to understanding the reactivity of compounds like (E)-({2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine. This work highlights a novel route to substituted acridones and explores the enhanced reactivity of nitro groups activated by ortho-carbonyl groups, providing insights into the chemical behavior of similar compounds (Gorvin & Whalley, 1979).

Advanced Material Synthesis

Research on transparent aromatic polyimides by Tapaswi et al. (2015) is relevant to the applications of aromatic compounds with nitro and methoxy groups. This study focuses on the synthesis of polyimides using thiophenyl-substituted benzidines, which share structural similarities with the compound . These materials are characterized by high refractive indices and small birefringence, highlighting the potential of similar compounds in advanced material applications (Tapaswi et al., 2015).

Medicinal Chemistry Applications

The research by Ding and Silverman (1993) on monoamine oxidase-B inactivators sheds light on the potential medicinal chemistry applications of compounds structurally related to (E)-({2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine. They explore the transformation of reversible inhibitors into irreversible inactivators through N-methylation, illustrating the significance of structural modifications in medicinal chemistry (Ding & Silverman, 1993).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, and H332, indicating potential hazards upon ingestion, skin contact, or inhalation . Precautionary measures include avoiding dust formation and avoiding breathing vapors, mist, or gas .

properties

IUPAC Name

(E)-1-[2-(2,3-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3S/c1-21-17-8-9-7-10(18(19)20)5-6-12(9)22-13-4-2-3-11(15)14(13)16/h2-8H,1H3/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQLDZCAHXRBIR-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=C(C=CC(=C1)[N+](=O)[O-])SC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])SC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-({2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine

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